molecular formula C16H23BN2O3 B7954132 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbohydrazide

1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbohydrazide

Cat. No.: B7954132
M. Wt: 302.2 g/mol
InChI Key: DICLTQOGEANJOZ-UHFFFAOYSA-N
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Description

1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbohydrazide is an organic compound that features a cyclopropane ring, a carbohydrazide group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbohydrazide typically involves multiple steps:

    Formation of the Tetramethyl-1,3,2-dioxaborolan-2-yl Group: This can be achieved by reacting phenylboronic acid with pinacol in the presence of a catalyst.

    Cyclopropane Ring Formation: The cyclopropane ring can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Carbohydrazide Group Introduction: The carbohydrazide group can be introduced by reacting the intermediate compound with hydrazine or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and cyclopropane derivatives.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbohydrazide involves its interaction with specific molecular targets. The tetramethyl-1,3,2-dioxaborolan-2-yl group can participate in Suzuki coupling reactions, enabling the formation of carbon-carbon bonds. The carbohydrazide group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Similar in structure due to the presence of the pinacolborane group.

    2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Contains a thiophene ring instead of a phenyl ring.

    1-Methylpyrazole-4-boronic Acid Pinacol Ester: Features a pyrazole ring and a boronic acid pinacol ester group.

Uniqueness

1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbohydrazide is unique due to its combination of a cyclopropane ring, a carbohydrazide group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group

Properties

IUPAC Name

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BN2O3/c1-14(2)15(3,4)22-17(21-14)12-7-5-6-11(10-12)16(8-9-16)13(20)19-18/h5-7,10H,8-9,18H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICLTQOGEANJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CC3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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